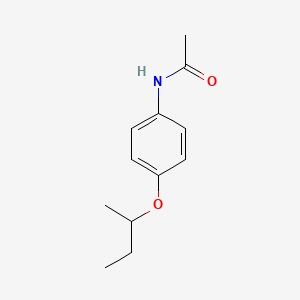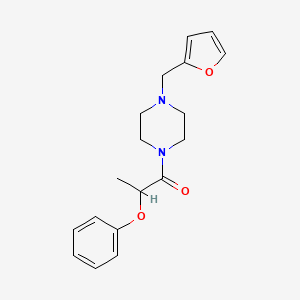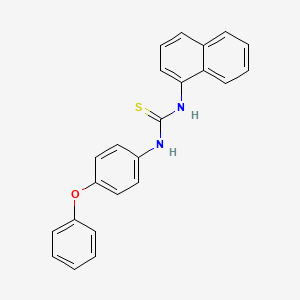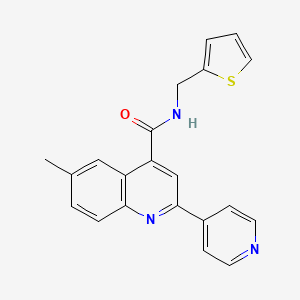![molecular formula C24H22N2O2 B4621726 2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5929-49-7](/img/structure/B4621726.png)
2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
説明
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves cyclization reactions and the manipulation of nitrile precursors. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by synthesizing a relay compound, which underwent chlorination and treatment with ammonia to produce the target molecule (Ando, Tokoroyama, & Kubota, 1974).
Molecular Structure Analysis
Isoquinoline derivatives like the subject compound often feature complex molecular structures with multiple functional groups that influence their chemical reactivity and physical properties. The crystal structure analysis of related compounds, such as 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, provides insights into their molecular geometry, confirming the presence of distinct structural motifs critical for their chemical behavior (Aliev et al., 1997).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including radical cyclization and sulfonylation. These reactions can be promoted by visible light, as seen in the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, illustrating the compounds' reactivity and the potential for structural modification (Liu et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence, can be significantly influenced by their molecular structure. For example, 2,2'-(diazene-1,2-diylbis(4,1-phenylene))bis(6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione) exhibits high thermal stability and strong fluorescence, properties that are crucial for potential applications in material science and optical technologies (Kumar et al., 2019).
科学的研究の応用
Novel Inhibitors and Antitumor Agents
A novel class of potential antitumor agents, including derivatives similar in structure to the compound , have been discovered to potently and selectively inhibit cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1. These compounds are designed for enhanced metabolic stability and CDK4 inhibitory activity, offering new avenues in cancer therapy research (Tsou et al., 2009). Additionally, indeno[1,2-c]isoquinolin-5,11-dione derivatives have been synthesized and evaluated for their interaction with DNA, topoisomerase inhibition, and cytotoxicity against human cancer cell lines. These compounds show strong DNA interaction, with specific derivatives demonstrating potent human topoisomerase II inhibition and high cytotoxicity toward HL60 cells (Ryckebusch et al., 2008).
Electrocatalysis and Sensing Applications
The electro-oxidation of 1,10-phenanthroline to a highly redox-active derivative has shown selective recognition of copper ions and potential in hydrogen peroxide sensing. This highlights the utility of structurally related compounds in developing sensitive and selective sensors for environmental and biological applications (Gayathri & Kumar, 2014).
Organic Synthesis and Chemical Transformations
The synthesis routes for indeno[1,2-c]isoquinoline derivatives have been explored, demonstrating their importance in organic chemistry and potential as key intermediates in the synthesis of biologically active molecules. These methods involve innovative approaches such as photochemical inductions and carbocationic cyclizations, offering new strategies for the construction of complex heterocyclic compounds (Dubois et al., 2012).
Electrochromic and Optical Materials
Derivatives of pyrrolo-acenaphtho-pyridazine-dione, exhibiting low-lying lowest unoccupied molecular orbital (LUMO) levels, have been developed for electrochromic applications. These compounds, with their novel electron-accepting capabilities, offer insights into the design of advanced materials for electrochromic devices, showcasing the potential of indeno[1,2-c]isoquinoline derivatives in materials science (Cho et al., 2015).
特性
IUPAC Name |
6-[4-(diethylamino)phenyl]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-25(4-2)17-9-11-18(12-10-17)26-23(27)19-13-7-15-5-6-16-8-14-20(24(26)28)22(19)21(15)16/h7-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBNYRLMGNXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365675 | |
| Record name | 2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5929-49-7 | |
| Record name | 2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)

![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)